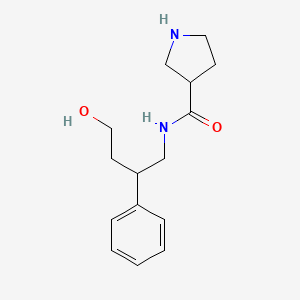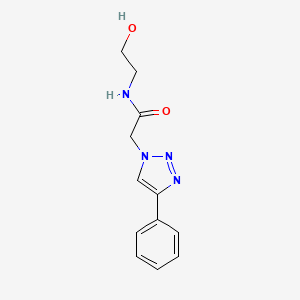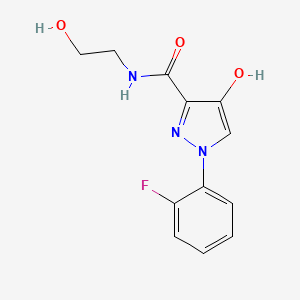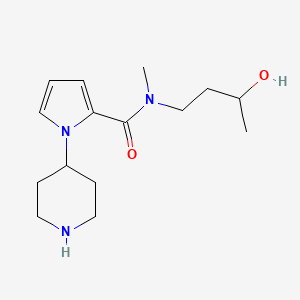
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide, also known as PHP, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a research tool. The compound was first synthesized in 2011 and has since been studied extensively for its pharmacological properties.
作用机制
The mechanism of action of N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide is complex and not fully understood. However, it is known that this compound acts as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of anandamide. By inhibiting FAAH, this compound increases the levels of anandamide in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain sensitivity, improve mood, and increase appetite. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis and multiple sclerosis.
实验室实验的优点和局限性
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide has several advantages as a research tool. It is relatively easy to synthesize, and its effects on the endocannabinoid system are well understood. Additionally, this compound has been shown to have a range of physiological effects, making it useful for studying a variety of biological processes. However, there are also limitations to the use of this compound in lab experiments. The compound is not very stable and can degrade rapidly, making it difficult to work with. Additionally, the effects of this compound can be variable and may depend on a range of factors, including dose, route of administration, and species.
未来方向
There are several potential future directions for the use of N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide in research. One area of interest is the potential use of this compound in the treatment of pain and inflammation. Additionally, this compound may be useful in the development of new drugs that target the endocannabinoid system. Finally, further research is needed to better understand the mechanism of action of this compound and its effects on the body.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential as a research tool. The compound has been shown to modulate the activity of the endocannabinoid system and has a range of physiological effects. While there are limitations to the use of this compound in lab experiments, it has several advantages as a research tool and may have potential applications in the treatment of pain and inflammation. Further research is needed to better understand the mechanism of action of this compound and its potential applications in scientific research.
合成方法
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of 4-hydroxy-2-phenylbutyric acid with pyrrolidine and the subsequent conversion of the resulting intermediate into the final product. The synthesis of this compound is relatively straightforward and can be achieved using standard laboratory techniques.
科学研究应用
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide has been used extensively in scientific research as a tool for studying the endocannabinoid system. The endocannabinoid system is a complex signaling network that plays a critical role in regulating a wide range of physiological processes, including pain sensation, appetite, mood, and immune function. This compound has been shown to modulate the activity of the endocannabinoid system by inhibiting the breakdown of anandamide, a key endocannabinoid molecule.
属性
IUPAC Name |
N-(4-hydroxy-2-phenylbutyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-9-7-13(12-4-2-1-3-5-12)11-17-15(19)14-6-8-16-10-14/h1-5,13-14,16,18H,6-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWCSIGSNKHUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylmethyl)-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6641428.png)
![1-(3-Hydroxybutyl)-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea](/img/structure/B6641432.png)
![1-(3-Hydroxybutyl)-1-methyl-3-[1-[(2-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B6641433.png)
![3-(hydroxymethyl)-N-(1-oxaspiro[5.5]undecan-4-yl)piperidine-1-carboxamide](/img/structure/B6641441.png)
![[1-[6-[(2-Propan-2-yl-1,3-thiazol-5-yl)methylamino]pyridin-3-yl]piperidin-4-yl]methanol](/img/structure/B6641458.png)

![1-butanoyl-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide](/img/structure/B6641470.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methylphenyl)butanamide](/img/structure/B6641474.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-phenylpentanamide](/img/structure/B6641478.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-methyl-2-(2-oxopyrrolidin-1-yl)butanamide](/img/structure/B6641484.png)
![2-ethoxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide](/img/structure/B6641492.png)